3-[3-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(3,4-dimethylphenyl)-1,4-dihydropyridazin-4-one
Description
3-[3-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(3,4-dimethylphenyl)-1,4-dihydropyridazin-4-one is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of an oxadiazole ring and a dihydropyridazinone moiety, which contribute to its unique chemical and biological properties
Properties
IUPAC Name |
3-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(3,4-dimethylphenyl)pyridazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O4/c1-13-5-6-16(9-14(13)2)26-8-7-19(27)20(24-26)22-23-21(25-30-22)15-10-17(28-3)12-18(11-15)29-4/h5-12H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSKIGADLACUXGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=CC(=O)C(=N2)C3=NC(=NO3)C4=CC(=CC(=C4)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(3,4-dimethylphenyl)-1,4-dihydropyridazin-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.
Formation of the Dihydropyridazinone Moiety: The dihydropyridazinone ring can be synthesized by cyclization of a suitable precursor.
Coupling of the Two Moieties: The final step involves coupling the oxadiazole and dihydropyridazinone moieties through a condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, microwave-assisted synthesis, and high-throughput screening of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-[3-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(3,4-dimethylphenyl)-1,4-dihydropyridazin-4-one can undergo various chemical reactions, including:
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Bromine (Br2), chlorine (Cl2)
Major Products Formed
Oxidation: Oxidized derivatives with increased oxygen content
Reduction: Reduced derivatives with decreased oxygen content
Substitution: Halogenated derivatives with substituted halogen atoms
Scientific Research Applications
Antimicrobial Properties
Research has shown that derivatives of oxadiazoles often possess antimicrobial properties. For instance, a series of 1,3,4-oxadiazole derivatives have been evaluated for their antibacterial and antifungal activities. Compounds with similar structures have demonstrated effectiveness against various pathogens, suggesting that 3-[3-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(3,4-dimethylphenyl)-1,4-dihydropyridazin-4-one could also exhibit such properties due to its oxadiazole component .
Anticancer Activity
The anticancer potential of oxadiazole derivatives has been widely studied. In several cases, compounds featuring oxadiazole rings have shown promising results in inhibiting cancer cell proliferation. For example, studies indicate that certain oxadiazole derivatives exhibit moderate to severe inhibitory effects against various cancer cell lines . The specific structural features of This compound may enhance its efficacy as an anticancer agent.
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of compounds containing the oxadiazole ring typically involves cyclization reactions that can be optimized to yield high-purity products. The structure-activity relationship studies suggest that modifications on the phenyl or dimethyl groups can significantly influence the biological activity of the resulting compounds .
Case Studies and Research Findings
Several studies have focused on related compounds with similar structural motifs:
- Antioxidant and Antibacterial Activities : A series of 2,5-disubstituted 1,3,4-oxadiazole derivatives were synthesized and screened for antioxidant and antibacterial activities. Some derivatives exhibited comparable efficacy to first-line drugs .
- Inhibition of Dihydroorotate Dehydrogenase : Research into inhibitors of human dihydroorotate dehydrogenase (DHODH) has highlighted the potential of oxadiazole derivatives in antiviral therapies. These studies emphasize the importance of structural modifications for enhancing biological activity .
Potential Applications
Given its structural components and preliminary findings from related compounds:
- Pharmaceutical Development : There is potential for developing new antimicrobial and anticancer agents based on this compound.
- Drug Design : The insights gained from SAR studies can guide the design of more potent derivatives with tailored biological activities.
Mechanism of Action
The mechanism of action of 3-[3-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(3,4-dimethylphenyl)-1,4-dihydropyridazin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to and modulate the activity of enzymes, receptors, or other proteins involved in various biological processes . For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity .
Comparison with Similar Compounds
Similar Compounds
- Benzoic acid, 3-[5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]-
- 3-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methylquinolin-4-one
- Indole-1,3,4-oxadiazole Based Sulfonyl 1,2,4-Oxadiazole Derivatives
Uniqueness
3-[3-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(3,4-dimethylphenyl)-1,4-dihydropyridazin-4-one stands out due to its unique combination of an oxadiazole ring and a dihydropyridazinone moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Biological Activity
The compound 3-[3-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(3,4-dimethylphenyl)-1,4-dihydropyridazin-4-one is a derivative of the oxadiazole family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its potential as an anticancer agent and other therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 440.46 g/mol. The structure features a 1,2,4-oxadiazole moiety, which is known for its bioactivity in various pharmacological contexts.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 440.46 g/mol |
| CAS Number | 1291868-99-9 |
Anticancer Activity
- Mechanism of Action : The oxadiazole scaffold has been shown to interact with various biological targets involved in cancer progression. These include:
-
Case Studies :
- In vitro studies demonstrated that derivatives of oxadiazole exhibited significant cytotoxicity against several cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and A375 (melanoma). For instance, one derivative showed an IC50 value comparable to Tamoxifen in MCF-7 cells .
- Structural modifications have been essential for enhancing the antiproliferative effects. The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) has been linked to improved activity profiles .
Other Biological Activities
- Antimicrobial Properties : Some studies have indicated that oxadiazole derivatives possess antimicrobial properties against various pathogens. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymes .
- Anti-inflammatory and Analgesic Effects : Certain derivatives have also been evaluated for their anti-inflammatory and analgesic effects in preclinical models, indicating potential applications in pain management and inflammatory diseases .
Research Findings
Recent research highlights the importance of structural modifications in optimizing the biological activity of oxadiazole derivatives:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
